![molecular formula C19H18O3 B14065235 Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone](/img/structure/B14065235.png)
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone is a chemical compound with the molecular formula C19H18O3 It is characterized by the presence of two hydroxyphenyl groups attached to a cyclopropyl ring, which is further connected to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone typically involves the reaction of 2-hydroxybenzaldehyde with cyclopropyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the cyclopropyl ring. The reaction mixture is then refluxed in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets the required quality standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Scientific Research Applications
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone involves its interaction with specific molecular targets in biological systems. The hydroxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopropyl ring provides rigidity to the molecule, which can influence its binding affinity to targets. The methanone group can participate in various chemical reactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanone, bis(2-hydroxyphenyl)-: Similar structure but lacks the cyclopropyl ring.
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Contains methoxy groups instead of hydroxy groups.
Uniqueness
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
bis[1-(2-hydroxyphenyl)cyclopropyl]methanone |
InChI |
InChI=1S/C19H18O3/c20-15-7-3-1-5-13(15)18(9-10-18)17(22)19(11-12-19)14-6-2-4-8-16(14)21/h1-8,20-21H,9-12H2 |
InChI Key |
KNGGPOATYMDHRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2O)C(=O)C3(CC3)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


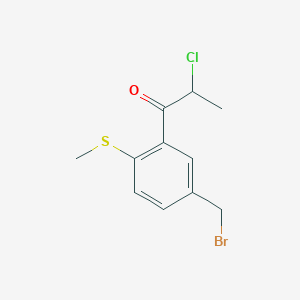
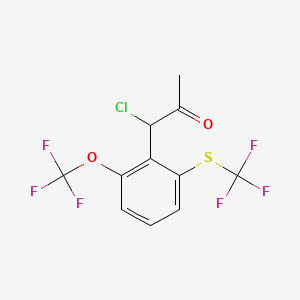
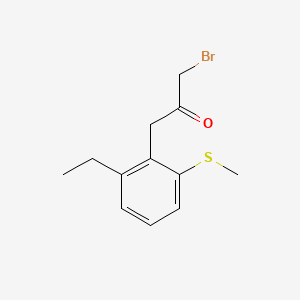

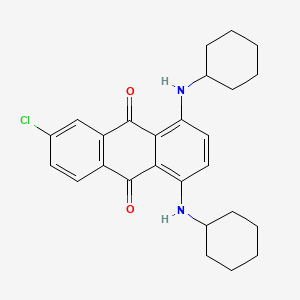

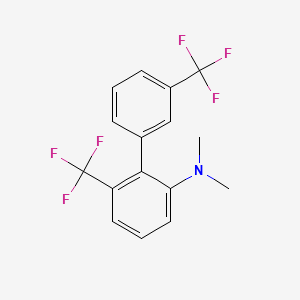
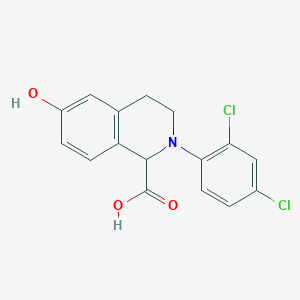
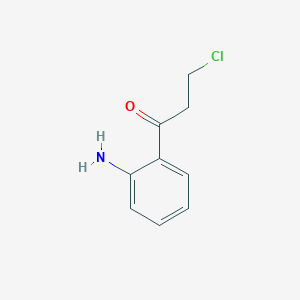

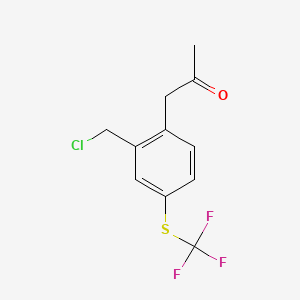
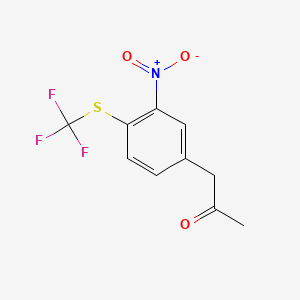
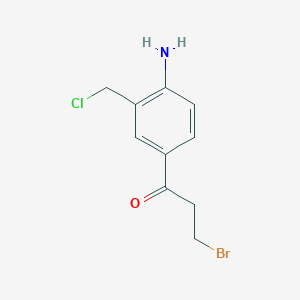
![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)
